Product packaging for L-Cysteinylglycine- 13C2 ,15N(Cat. No.:)

L-Cysteinylglycine- 13C2 ,15N

Cat. No.: B1155087
M. Wt: 181.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotopes (¹³C, ¹⁵N) in Biological Systems Analysis

Stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are naturally occurring, non-radioactive variants of elements. creative-proteomics.comcreative-proteomics.com They possess the same number of protons but a different number of neutrons, which gives them a greater atomic mass. creative-proteomics.com This difference in mass allows them to be detected and quantified by specialized analytical instruments like mass spectrometers and NMR spectrometers. biosyn.comcreative-proteomics.com

The use of ¹³C and ¹⁵N as tracers is fundamental to metabolic flux analysis, a method used to unravel the intricate network of biochemical reactions within a cell. creative-proteomics.comrsc.org By introducing compounds labeled with these isotopes into a biological system, scientists can trace the metabolic fate of these molecules. metwarebio.com For instance, ¹³C is often used to track the flow of carbon atoms through central metabolic pathways like glycolysis and the citric acid cycle, while ¹⁵N is invaluable for studying the metabolism of nitrogen-containing compounds such as amino acids and nucleotides. creative-proteomics.comrsc.org This dual-labeling approach provides a more comprehensive understanding of cellular metabolism than single-isotope experiments. rsc.org

The key advantages of using stable isotopes in research include:

Non-radioactivity: They are safe for use in living organisms, including humans, for long-term studies. creative-proteomics.comfrontiersin.org

No alteration of chemical properties: The labeled molecules behave identically to their unlabeled counterparts in biological processes. biosyn.com

High analytical precision: Advanced techniques like mass spectrometry allow for precise measurement of isotopic ratios. creative-proteomics.com

Overview of L-Cysteinylglycine in Cellular Metabolism and Biological Pathways

L-Cysteinylglycine is a dipeptide composed of the amino acids L-cysteine and glycine (B1666218). cymitquimica.com It is a crucial intermediate metabolite in the degradation of glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine), the most abundant antioxidant in mammalian cells. nih.govnih.govebi.ac.uk

The primary pathway involving L-Cysteinylglycine is the γ-glutamyl cycle , which is responsible for both the synthesis and breakdown of glutathione. mdpi.com Glutathione is first broken down by the enzyme γ-glutamyltransferase (GGT), which is often located on the outer surface of cell membranes. mdpi.comhmdb.ca This reaction cleaves glutathione, releasing the dipeptide L-Cysteinylglycine and transferring the glutamyl group to another amino acid. mdpi.comhmdb.ca Subsequently, a dipeptidase cleaves L-Cysteinylglycine into its constituent amino acids, L-cysteine and glycine, which can then be reused by the cell for various processes, including the resynthesis of glutathione. mdpi.com

L-Cysteinylglycine's role extends beyond being a simple breakdown product. It is a key component of the cellular thiol pool, which plays a significant part in maintaining the redox balance within cells and protecting them from oxidative damage. hmdb.ca The levels of L-Cysteinylglycine and other thiols can be indicative of cellular health and have been studied as potential biomarkers in various conditions. hmdb.ca

Rationale for Site-Specific ¹³C₂, ¹⁵N Isotopic Labeling of L-Cysteinylglycine for Advanced Research Applications

The specific labeling of L-Cysteinylglycine with two Carbon-13 atoms and one Nitrogen-15 atom (L-Cysteinylglycine-¹³C₂,¹⁵N) creates a powerful tool for quantitative and mechanistic studies. This isotopically labeled version serves as an ideal internal standard for a technique known as stable isotope dilution analysis (SIDA) . musechem.comtum.de

In SIDA, a known quantity of the labeled compound (L-Cysteinylglycine-¹³C₂,¹⁵N) is added to a biological sample at the very beginning of the analysis process. tum.de Because the labeled standard is chemically identical to the naturally occurring (unlabeled) L-Cysteinylglycine, it experiences the same processing, extraction losses, and potential degradation. musechem.comtum.de

When the sample is analyzed using mass spectrometry, the instrument can distinguish between the "heavy" labeled standard and the "light" endogenous L-Cysteinylglycine due to the mass difference. musechem.comacs.org By comparing the signal intensity of the labeled and unlabeled forms, researchers can accurately and precisely quantify the absolute amount of L-Cysteinylglycine in the original sample. rsc.org This method overcomes common analytical challenges such as matrix effects and variations in instrument response. musechem.comtum.de

The specific labeling pattern, with ¹³C₂ and ¹⁵N on the glycine portion of the molecule, is particularly useful. It provides a significant mass shift, which helps to avoid interference from the natural isotopic distribution of the unlabeled compound, leading to more reliable quantification. acs.org This precision is crucial for:

Metabolomics: Accurately measuring the concentration of L-Cysteinylglycine in complex biological fluids like plasma and urine. musechem.comnih.gov

Biomarker research: Investigating how L-Cysteinylglycine levels change in response to disease or therapeutic interventions. hmdb.canih.gov

Pharmacokinetic studies: Understanding the metabolism and clearance of drugs that interact with the glutathione pathway. nih.govresearchgate.net

Metabolic flux analysis: Tracing the flow of atoms through the glutathione degradation pathway to understand its dynamics under different physiological or pathological conditions. rsc.orgnih.gov

In essence, L-Cysteinylglycine-¹³C₂,¹⁵N acts as a precise molecular ruler, enabling scientists to measure its unlabeled counterpart with high confidence, thereby providing deeper insights into the complex world of cellular metabolism.

Data Tables

Table 1: Properties of Isotopes Used in Labeling This table outlines the key characteristics of the stable isotopes discussed in this article.

IsotopeNatural Abundance (%)Atomic Mass (amu)Type
¹²C98.9%12.000Stable
¹³C1.1%13.003Stable
¹⁴N99.6%14.003Stable
¹⁵N0.4%15.000Stable

Table 2: Applications of L-Cysteinylglycine-¹³C₂,¹⁵N in Research This table summarizes the primary research applications for the isotopically labeled compound.

Research AreaSpecific ApplicationAnalytical TechniqueBenefit of Labeling
Metabolomics Absolute quantification of L-Cysteinylglycine in biological samples. nih.govStable Isotope Dilution Analysis (SIDA) with LC-MS/MS. nih.govresearchgate.netHigh accuracy and precision by correcting for sample loss and matrix effects. musechem.com
Biomarker Discovery Correlating L-Cysteinylglycine levels with disease states (e.g., oxidative stress, renal function). hmdb.caQuantitative LC-MS/MS. nih.govReliable measurement for identifying subtle but significant metabolic changes. nih.gov
Metabolic Flux Analysis Tracing the degradation pathway of glutathione. rsc.orgMass Spectrometry, NMR Spectroscopy. metwarebio.comElucidates pathway dynamics and enzyme kinetics in vivo. frontiersin.org
Pharmacology Studying the impact of drugs on the glutathione metabolic pathway. nih.govLC-MS/MS. researchgate.netProvides a quantitative measure of metabolic interference or modulation. researchgate.net

Properties

Molecular Formula

C₃¹³C₂H₁₀N¹⁵NO₃S

Molecular Weight

181.19

Synonyms

N-L-Cysteinylglycine-13C2 ,15N;  144: PN: US20130123467 SEQID: 173 Claimed Protein-13C2 ,15N;  145: PN: WO2012013136 SEQID: 39 Unclaimed Protein-13C2 ,15N;  27: PN: WO2011133608 TABLE: 5 Claimed Sequence-13C2 ,15N;  52: PN: EP2161028 PAGE: 10 Claimed Pro

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

De Novo Synthesis of L-Cysteinylglycine-¹³C₂,¹⁵N Precursors

The foundation of synthesizing L-Cysteinylglycine-¹³C₂,¹⁵N lies in the preparation of its constituent amino acids with the desired isotopic labels. This typically involves the de novo synthesis of glycine (B1666218) containing both ¹³C and ¹⁵N, and cysteine labeled with ¹³C.

Isotopically Labeled Cysteine and Glycine Precursors

Glycine-¹³C₂,¹⁵N: The synthesis of doubly labeled glycine (H₂¹⁵N¹³CH₂¹³CO₂H) is a common starting point. One established method involves the amination of a ¹³C-labeled haloacetic acid with a ¹⁵N-labeled ammonia (B1221849) source. For instance, chloroacetic acid-¹³C₂ can be reacted with ¹⁵NH₃ to yield Glycine-¹³C₂,¹⁵N. Careful control of reaction conditions is necessary to maximize the yield and prevent loss of the expensive isotopic precursors.

L-Cysteine-¹³C₂: The synthesis of L-cysteine with ¹³C labels can be more complex due to the presence of the thiol group. A common strategy involves the use of a protected serine derivative as a precursor. For example, L-serine can be synthesized with ¹³C labels in its backbone. The hydroxyl group of the labeled serine is then activated and displaced by a sulfur nucleophile to introduce the thiol group, which is subsequently protected for peptide synthesis. Versatile and high-yielding synthetic routes, sometimes employing palladium-catalyzed C(sp³)–H functionalization, have been developed for producing various ¹³C methyl-labeled amino acids, and similar principles can be applied to backbone labeling. mdpi.commedchemexpress.com

Optimization of Isotopic Enrichment and Purity

Achieving high isotopic enrichment (typically >98-99 atom %) is paramount for the utility of the final labeled dipeptide as an internal standard. ntu.edu.sg Optimization strategies focus on several key aspects:

High-Purity Precursors: The synthesis must start with starting materials of the highest possible isotopic purity.

Controlled Reaction Pathways: The chosen synthetic routes should minimize pathways that could lead to isotopic dilution.

Purification Techniques: Rigorous purification of the labeled amino acid precursors is essential. This often involves techniques like ion-exchange chromatography and recrystallization to remove any unlabeled or partially labeled species.

Analytical Verification: The isotopic enrichment and purity of the precursors must be verified using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Computer programs can be used to fit experimental isotope patterns to statistically derived distributions to accurately determine the isotopic abundance. nih.gov

The following table summarizes common isotopically labeled precursors for the synthesis of L-Cysteinylglycine-¹³C₂,¹⁵N.

Labeled PrecursorCommon Synthetic RouteTypical Isotopic Enrichment
Glycine-¹³C₂,¹⁵NAmination of Chloroacetic acid-¹³C₂ with ¹⁵NH₃>98%
L-Cysteine-¹³C₃From ¹³C-labeled serine via nucleophilic substitution>98%

Solid-Phase Peptide Synthesis (SPPS) Techniques for Labeled Dipeptides

Solid-phase peptide synthesis (SPPS) is the most common method for assembling the labeled amino acids into the final dipeptide. The Fmoc/tBu strategy is widely employed for this purpose.

Coupling Efficiencies and Side Reaction Mitigation

The coupling of the isotopically labeled Fmoc-L-Cys(Trt)-OH to the resin-bound Glycine-¹³C₂,¹⁵N is a critical step. The efficiency of this coupling can be influenced by the specific amino acids involved and the length of the peptide chain. chinesechemsoc.org For a dipeptide, coupling is generally efficient, but several side reactions, particularly those involving cysteine, must be mitigated:

Racemization: Cysteine is prone to racemization during activation, especially with base-mediated methods. This can be minimized by using carbodiimide (B86325) activation methods. nih.gov

β-Elimination: C-terminal cysteine residues can undergo β-elimination to form dehydroalanine, which can then react with piperidine (B6355638) (used for Fmoc deprotection) to form piperidinyl-alanine. nih.govtandfonline.com The use of trityl-type resins is recommended to reduce this side reaction. tandfonline.com

S-alkylation: During the final cleavage from the resin, the cysteine thiol group can be alkylated by carbocations generated from the cleavage of protecting groups or the resin linker itself. tandfonline.comacs.org

To enhance coupling efficiency and minimize side reactions, various strategies are employed:

Optimized Coupling Reagents: Using efficient coupling reagents can improve reaction rates and reduce the likelihood of side reactions.

Monitoring Coupling Completion: On-line monitoring of coupling efficiency can allow for a recoupling step if the initial reaction is incomplete. chinesechemsoc.org

Protective Groups: The choice of the thiol protecting group for cysteine is crucial. The trityl (Trt) group is commonly used as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage. tandfonline.com

Cleavage and Deprotection Strategies for L-Cysteinylglycine-¹³C₂,¹⁵N

The final step in SPPS is the cleavage of the dipeptide from the solid support and the removal of all protecting groups. For a cysteine-containing peptide, the composition of the cleavage cocktail is critical to prevent side reactions.

A common cleavage cocktail consists of a high concentration of TFA with scavengers to quench the reactive carbocations generated during deprotection. mdpi.comresearchgate.net For peptides containing Cys(Trt), the cleavage cocktail often includes:

Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most protecting groups.

Triisopropylsilane (TIS): A scavenger that effectively reduces the trityl cation. pnas.org

Water: To hydrolyze the ester linkage to the resin.

Ethanedithiol (EDT): To prevent the re-attachment of the trityl group to the cysteine thiol and to keep the thiol in its reduced state. tandfonline.com

A typical cleavage cocktail for a Cys(Trt)-containing peptide would be a mixture of TFA/TIS/Water/EDT. The reaction is typically carried out for a few hours at room temperature. Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether. pnas.org

The table below outlines a typical cleavage cocktail for L-Cysteinylglycine with a C-terminal cysteine protected with a trityl group.

ComponentRoleTypical Concentration
Trifluoroacetic Acid (TFA)Cleavage and deprotection94%
WaterHydrolysis2%
Triisopropylsilane (TIS)Scavenger2%
Ethanedithiol (EDT)Scavenger, reducing agent2%

Enzymatic Synthesis Approaches for Isotopic Incorporation

Enzymatic methods offer an alternative to chemical synthesis, often providing high stereospecificity and milder reaction conditions. Proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions.

Several proteases have been investigated for the synthesis of dipeptides. Papain, a cysteine protease, has been successfully used to synthesize dipeptides in kinetically controlled reactions. nih.govtandfonline.comtandfonline.com This approach often involves using an N-protected amino acid ester as the carboxyl component and a free amino acid as the nucleophile. For the synthesis of L-Cysteinylglycine-¹³C₂,¹⁵N, one could envision coupling an N-protected and isotopically labeled cysteine ester with isotopically labeled glycine. The reaction conditions, such as pH and substrate concentrations, would need to be optimized to favor synthesis over hydrolysis.

Thermolysin is another protease that has been employed for peptide bond synthesis, particularly with hydrophobic amino acid residues. nih.govnih.gov While less commonly used for Cys-Gly coupling, its broad specificity might be exploited under the right conditions. Chemo-enzymatic approaches, which combine chemical and enzymatic steps, can also be powerful for synthesizing isotopically labeled peptides.

The enzymatic approach offers the potential for a "greener" synthesis with fewer side reactions, although the optimization of reaction conditions and enzyme stability can be challenging.

Purification and Spectroscopic Validation of L-Cysteinylglycine-¹³C₂,¹⁵N

The successful synthesis of L-Cysteinylglycine-¹³C₂,¹⁵N necessitates rigorous purification to isolate the target molecule from unreacted starting materials, reagents, and potential side products. Subsequent spectroscopic analysis is crucial to confirm the identity, purity, and, most importantly, the successful and specific incorporation of the isotopic labels.

Chromatographic Techniques for High Purity Isolation

High-performance liquid chromatography (HPLC) is the premier technique for the purification of isotopically labeled peptides like L-Cysteinylglycine-¹³C₂,¹⁵N, owing to its high resolution and efficiency. utexas.edutitech.ac.jp Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity. researchgate.net

A typical purification strategy would involve the use of a C18 column, which contains a stationary phase with 18-carbon alkyl chains, providing a hydrophobic environment. nih.govacs.org The separation is achieved by eluting the crude peptide mixture with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The TFA serves to improve peak shape and resolution. researchgate.net

The crude, lyophilized L-Cysteinylglycine-¹³C₂,¹⁵N is first dissolved in a minimal amount of the aqueous mobile phase (e.g., 0.1% TFA in water). This solution is then injected onto the equilibrated C18 column. A linear gradient is applied, starting with a low concentration of the organic solvent and gradually increasing it. This progressively increases the hydrophobicity of the mobile phase, causing the bound peptides to elute from the column according to their individual hydrophobic character. Less hydrophobic impurities will elute earlier, while the desired, more retained L-Cysteinylglycine-¹³C₂,¹⁵N will elute at a specific concentration of the organic solvent.

Fractions are collected as the peptide elutes, and these are analyzed by analytical HPLC to determine their purity. researchgate.net Those fractions containing the pure product are then pooled and lyophilized to obtain the final, highly purified L-Cysteinylglycine-¹³C₂,¹⁵N as a stable powder. researchgate.netresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for the Purification of L-Cysteinylglycine-¹³C₂,¹⁵N

ParameterValue
Column Preparative C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm
Fraction Collection 1-minute intervals during the expected elution time

Verification of Isotopic Enrichment and Positional Labeling

Following purification, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to unequivocally verify the successful incorporation of the ¹³C and ¹⁵N isotopes at the desired positions within the L-Cysteinylglycine molecule. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for confirming the isotopic enrichment of L-Cysteinylglycine-¹³C₂,¹⁵N. nih.gov High-resolution mass spectrometry can precisely determine the mass-to-charge ratio (m/z) of the molecule, allowing for the detection of the mass increase resulting from the incorporated heavy isotopes.

The molecular formula of unlabeled L-Cysteinylglycine is C₅H₁₀N₂O₃S. nih.gov The introduction of two ¹³C atoms and one ¹⁵N atom results in a predictable increase in the monoisotopic mass.

Unlabeled L-Cysteinylglycine (¹²C₅H₁₀¹⁴N₂O₃S): Monoisotopic mass ≈ 178.0412 Da nih.gov

Labeled L-Cysteinylglycine-¹³C₂,¹⁵N (¹²C₃¹³C₂H₁₀¹⁴N¹⁵NO₃S): Expected monoisotopic mass ≈ 181.0459 Da

The mass difference of approximately 3.0047 Da serves as a clear indicator of successful isotopic labeling. The observation of a predominant peak at the expected higher mass in the mass spectrum confirms the high level of isotopic enrichment.

Table 2: Expected Mass Shift for L-Cysteinylglycine-¹³C₂,¹⁵N

CompoundMolecular FormulaMonoisotopic Mass (Da)
Unlabeled L-CysteinylglycineC₅H₁₀N₂O₃S178.0412
L-Cysteinylglycine-¹³C₂,¹⁵N¹²C₃¹³C₂H₁₀¹⁴N¹⁵NO₃S181.0459
Mass Shift +3.0047

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the precise location of the isotopic labels. Both ¹³C and ¹⁵N are NMR-active nuclei, and their presence at specific positions in the molecule will give rise to characteristic signals in the respective NMR spectra. utexas.eduresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of L-Cysteinylglycine-¹³C₂,¹⁵N is expected to show highly intensified signals corresponding to the two carbon atoms of the glycine residue. The approximate chemical shift for the α-carbon of glycine is in the range of 43-47 ppm, while the carbonyl carbon resonates around 174-177 ppm. utexas.edunih.govblogspot.com The significant increase in the intensity of these two peaks, relative to the signals from the cysteine residue, provides direct evidence of ¹³C labeling at the intended positions.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum will be used to confirm the incorporation of the ¹⁵N isotope into the amide bond of the glycine residue. The amide nitrogen of glycine typically exhibits a chemical shift in the range of 104-115 ppm. utexas.edutitech.ac.jp The observation of a strong signal in this region confirms the successful labeling of the glycine nitrogen. Furthermore, the coupling between the ¹⁵N nucleus and the adjacent ¹³C-labeled carbonyl carbon (¹J(¹⁵N,¹³C)) can provide further definitive proof of the specific bond labeling.

By integrating the data from both mass spectrometry and NMR spectroscopy, a comprehensive validation of the synthesis of L-Cysteinylglycine-¹³C₂,¹⁵N is achieved, confirming its high purity, isotopic enrichment, and the precise positional incorporation of the stable isotopes.

Advanced Analytical Spectroscopies and Methodological Development

Mass Spectrometry (MS) for Tracing and Quantification of L-Cysteinylglycine-¹³C₂,¹⁵N

Mass spectrometry stands as a cornerstone technique for the analysis of L-Cysteinylglycine-¹³C₂,¹⁵N, enabling both the tracing of its metabolic fate and its precise quantification in various biological matrices. The known mass shift introduced by the ¹³C and ¹⁵N isotopes allows for clear differentiation from its unlabeled counterparts.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is instrumental in the identification of metabolites derived from L-Cysteinylglycine-¹³C₂,¹⁵N. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, often with a deviation of less than 5 ppm. ijpras.com This level of precision is critical for determining the elemental composition of unknown metabolites, a key step in their structural elucidation. ijpras.com

When coupled with liquid chromatography (LC), HRMS allows for the separation of complex mixtures and the acquisition of full-scan mass spectra of eluting compounds. ijpras.com This capability enables researchers to retrospectively analyze data for new metabolites without the need for sample re-injection. hpst.cz The high resolving power of these instruments helps to distinguish metabolite ions from isobaric endogenous components, significantly improving the quality of metabolite identification. ijpras.comhpst.cz

Key HRMS Instruments and Their Features:

Instrument TypeKey Features
Time-of-Flight (TOF) High scan speed, good mass accuracy.
Orbitrap High resolution and high mass accuracy.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Highest mass resolution and accuracy.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification

For the absolute quantification of L-Cysteinylglycine and its metabolites, Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard. This method involves spiking a sample with a known amount of the stable isotope-labeled internal standard, L-Cysteinylglycine-¹³C₂,¹⁵N. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.

The ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard is used to calculate the absolute concentration of the analyte. This approach effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly accurate and precise quantification. mdpi.com SID-MS is widely considered the most reliable quantitative approach in mass spectrometry. mdpi.com

Targeted and Untargeted Metabolomics Approaches with Labeled Tracers

The use of L-Cysteinylglycine-¹³C₂,¹⁵N is central to both targeted and untargeted metabolomics studies, providing a dynamic view of metabolic pathways.

Targeted Metabolomics: This hypothesis-driven approach focuses on the measurement of a predefined set of metabolites. metabolon.com In studies involving L-Cysteinylglycine-¹³C₂,¹⁵N, researchers would specifically track the incorporation of the ¹³C and ¹⁵N labels into known downstream metabolites of the glutathione (B108866) synthesis and degradation pathways. This allows for the precise quantification of flux through these specific biochemical reactions. creative-proteomics.com

Untargeted Metabolomics: In contrast, untargeted metabolomics aims to comprehensively measure all detectable metabolites in a biological sample, including those that are unknown. metabolon.comfrontiersin.org When L-Cysteinylglycine-¹³C₂,¹⁵N is introduced as a tracer, this global analysis can reveal novel metabolic pathways and unexpected transformations of the dipeptide. nih.gov By searching for mass signals corresponding to potential metabolites containing the ¹³C and ¹⁵N labels, researchers can uncover new biochemical connections and generate new hypotheses. metabolon.comnih.gov

Investigation of Fragmentation Pathways of L-Cysteinylglycine-¹³C₂,¹⁵N in MS/MS

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of L-Cysteinylglycine-¹³C₂,¹⁵N. In these experiments, the precursor ion corresponding to the labeled dipeptide is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information about the molecule.

The fragmentation of similar thiol-containing peptides often involves cleavage at the amide bond. researchgate.net For L-Cysteinylglycine, characteristic fragments would include ions corresponding to the cysteine and glycine (B1666218) moieties. The presence of the ¹³C and ¹⁵N labels in specific fragments can confirm the location of the labels and help to elucidate the fragmentation mechanism. For instance, if the ¹⁵N is on the glycine residue, fragments containing glycine will show a corresponding mass shift. A detailed understanding of these fragmentation patterns is crucial for developing robust and specific multiple reaction monitoring (MRM) methods for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to mass spectrometry for studying L-Cysteinylglycine-¹³C₂,¹⁵N. NMR is non-destructive and provides detailed structural information and insights into metabolic fluxes.

¹³C-NMR for Carbon Flux Analysis

¹³C-NMR spectroscopy is a powerful technique for tracing the flow of carbon atoms through metabolic pathways, a process known as carbon flux analysis. nih.gov When cells or organisms are supplied with L-Cysteinylglycine-¹³C₂,¹⁵N, the ¹³C labels can be incorporated into various downstream metabolites.

By analyzing the ¹³C-NMR spectra of these metabolites, researchers can determine the specific positions of the ¹³C atoms. nih.gov The pattern of ¹³C enrichment and the presence of ¹³C-¹³C spin-spin coupling provide quantitative information about the relative activities of different metabolic pathways. huji.ac.il This allows for the mapping of carbon transitions and the quantification of fluxes through interconnected metabolic networks, providing a detailed picture of cellular metabolism. nih.govwustl.edu

¹⁵N-NMR for Nitrogen Metabolism Pathways

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) is a powerful, non-invasive technique for tracing the flow of nitrogen atoms through metabolic pathways. researchgate.net While the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, the use of ¹⁵N-enriched compounds like L-Cysteinylglycine-¹³C₂,¹⁵N overcomes these limitations. youtube.com By monitoring the ¹⁵N NMR signals, researchers can follow the transformation of the labeled nitrogen atom as the dipeptide is metabolized.

In studies of glutathione metabolism, ¹⁵N-labeled precursors such as L-[¹⁵N₂]-glutamine are used to trace the synthesis and degradation of glutathione. nih.gov L-Cysteinylglycine is a key catabolite in this pathway. Heteronuclear ¹H/¹⁵N NMR experiments can detect the incorporation and redistribution of ¹⁵N among various metabolites. For instance, following the administration of ¹⁵N-labeled glutamine, the label can be observed in glutamate, and subsequently in glutathione and its breakdown products. nih.gov The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, providing structural information about the metabolites in which it is incorporated. This allows for the identification of nitrogen-containing compounds and the quantification of metabolic fluxes through different nitrogen-assimilating pathways. nih.govnih.gov

Interactive Table 1: Common 2D NMR Experiments for Isotopic Analysis

ExperimentAbbreviationInformation ProvidedRelevance for L-Cysteinylglycine-¹³C₂,¹⁵N
Heteronuclear Single Quantum CoherenceHSQCCorrelation between a heteronucleus (e.g., ¹⁵N or ¹³C) and its directly attached proton(s).Confirms the location of ¹⁵N and ¹³C labels by correlating them to specific protons in the molecule's backbone and side chains.
Correlation SpectroscopyCOSYShows through-bond correlations between scalar-coupled protons (typically 2-3 bonds).Maps proton connectivity within the cysteine and glycine residues.
Total Correlation SpectroscopyTOCSYCorrelates all protons within a given spin system.Assigns all proton resonances belonging to the cysteine residue and the glycine residue separately.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between heteronuclei and protons over multiple bonds (typically 2-4 bonds).Establishes long-range connectivity, linking the ¹³C-labeled carbonyl carbon to nearby protons or the ¹⁵N atom to non-adjacent protons, confirming the peptide structure.

2D NMR Techniques for Isotopic Connectivity and Pathway Mapping

Two-dimensional (2D) NMR techniques significantly enhance the analytical power of isotopic labeling by resolving complex spectra and establishing connectivity between atoms. nih.gov For a dually labeled molecule like L-Cysteinylglycine-¹³C₂,¹⁵N, 2D NMR is indispensable for unambiguously confirming the positions of the isotopic labels and mapping their metabolic fate. americanpeptidesociety.org

Experiments such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) provide a direct correlation between the ¹⁵N atom and its attached proton, producing a unique signal for the labeled amide bond. Similarly, ¹H-¹³C HSQC can pinpoint the locations of the ¹³C labels. The combination of ¹³C and ¹⁵N labeling allows for advanced multidimensional NMR experiments (3D and 4D) that can resolve spectral overlap and provide complete resonance assignments for the molecule and its metabolic derivatives. nih.gov For example, a biosynthetic procedure for producing ¹³C-¹⁵N doubly labeled glutathione has been documented using 2D [¹⁵N,¹H]-correlation spectroscopy and 3D experiments to obtain complete assignments of ¹H, ¹³C, and ¹⁵N chemical shifts. nih.gov These assignments unequivocally demonstrate the isotopic labeling pattern and provide a foundation for tracing these atoms through metabolic reactions. nih.govnih.gov

Chromatographic Separations (LC, GC) Coupled with Isotopic Detection

To analyze L-Cysteinylglycine-¹³C₂,¹⁵N in complex biological samples like plasma or cell extracts, the compound must first be separated from a myriad of other molecules. nih.govakjournals.com This is achieved using chromatographic techniques, primarily Liquid Chromatography (LC) and Gas Chromatography (GC), which are often coupled directly to a mass spectrometer for isotopic detection. shoko-sc.co.jp

Method Development for Efficient Separation of Labeled Species

The development of a robust chromatographic method is crucial for the accurate quantification of isotopically labeled species. chromatographyonline.com The choice between LC and GC depends on the physicochemical properties of the analyte.

Liquid Chromatography (LC): For small, polar, and non-volatile peptides like L-Cysteinylglycine, High-Performance Liquid Chromatography (HPLC) is the method of choice. akjournals.comresearchgate.net Reversed-phase HPLC, using columns with a nonpolar stationary phase (like C18) and a polar mobile phase, is highly effective. vt.edu Method development involves optimizing the mobile phase composition (e.g., adjusting the ratio of water to organic solvents like acetonitrile or methanol) and pH to achieve baseline separation of the target analyte from closely related compounds. nih.govakjournals.com Derivatization is sometimes used to enhance detection by adding a chromophore or fluorophore, though it is often unnecessary when using mass spectrometry. akjournals.com

Gas Chromatography (GC): GC requires analytes to be volatile and thermally stable. Since peptides are not inherently volatile, a chemical derivatization step is mandatory. ucdavis.edu This typically involves converting the polar functional groups (amines, carboxylic acids) into nonpolar derivatives, such as N-acetyl methyl esters. ucdavis.edu The development of a GC method focuses on optimizing the derivatization reaction and the temperature program of the GC oven to ensure efficient separation on the capillary column. dss.go.thresearchgate.net

Interactive Table 2: Example Chromatographic Conditions for L-Cysteinylglycine and Related Thiols

TechniqueColumnMobile Phase / GC ProgramDerivatizationReference
HPLC-FluorescenceWaters Symmetry C18 (4.6 × 150 mm; 3.5 µm)Gradient elution with 0.1 M acetate buffer (pH 4.5)-methanol.Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F). nih.gov
HPLC-UVAeris PEPTIDE XB-C18 (150 mm × 4.6 mm, 3.6 µm)Isocratic elution with H₂O (90%) and EtOH (10%).2-chloro-1-methylquinolinium tetrafluoroborate. akjournals.com
GC-C-IRMSAgilent DB 35 (60 m X 0.32 mm ID, 1.5 µm)Temperature program: 70°C to 255°C.N-acetyl methyl esters (NACME). ucdavis.edu
LC-MS/MSC18 trap column (2 cm × 75 µm)Gradient of acetonitrile in 0.1% formic acid.None required. nih.gov

Integration with On-Line Isotopic Analysis Systems

The true power of using L-Cysteinylglycine-¹³C₂,¹⁵N as a tracer is realized when chromatography is coupled with an on-line isotopic analysis system. This integration allows for the simultaneous separation, identification, and isotopic quantification of the labeled compound and its metabolites.

Coupling with Isotope Ratio Mass Spectrometry (IRMS): For highly precise and accurate measurement of isotope ratios, GC or LC can be coupled to an IRMS system. scispace.comiaea.org In this setup (GC-C-IRMS or LC-IRMS), the eluent from the chromatograph passes through a combustion or oxidation interface. nih.govscripps.educaltech.edu Organic compounds are quantitatively converted to simple gases (e.g., CO₂ for ¹³C analysis, N₂ for ¹⁵N analysis). These gases are then introduced into the IRMS, which measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C or ¹⁵N/¹¹⁴N) with very high precision. ucdavis.edu

Coupling with High-Resolution Mass Spectrometry (HR-MS): An alternative and more common approach in metabolomics is to couple LC or GC with a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer. nih.gov HR-MS can distinguish between molecules with very small mass differences. This allows for the direct measurement of the mass isotopologue distribution (MID) of a metabolite. nih.govnih.gov For L-Cysteinylglycine-¹³C₂,¹⁵N, the mass spectrometer can resolve the peak corresponding to the unlabeled molecule from the peaks of molecules containing one, two, or three heavy isotopes, providing detailed information about the extent and pattern of isotopic labeling. acs.orgacs.org

Biochemical Roles and Enzymatic Studies with L Cysteinylglycine 13c2,15n As a Tracer

Investigation of Glutathione (B108866) Metabolism and Turnover

L-Cysteinylglycine is a key intermediate in the catabolism of glutathione (GSH), a critical antioxidant in most living organisms. nih.gov The use of L-Cysteinylglycine-¹³C₂,¹⁵N allows for precise tracking of the dynamics of glutathione turnover.

Role of L-Cysteinylglycine as an Intermediate in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a six-enzyme pathway that plays a central role in both the synthesis and degradation of glutathione. researchgate.net Extracellular glutathione is primarily broken down by the enzyme gamma-glutamyltransferase (GGT), which is located on the outer surface of the cell membrane. GGT cleaves the gamma-glutamyl bond in glutathione, transferring the glutamyl group to an acceptor molecule and releasing the dipeptide L-Cysteinylglycine. nih.gov This dipeptide is then further hydrolyzed by dipeptidases into its constituent amino acids, cysteine and glycine (B1666218), which can be transported into the cell and reutilized for glutathione synthesis.

The introduction of L-Cysteinylglycine-¹³C₂,¹⁵N into a biological system allows researchers to follow the progression of these labeled atoms through the latter stages of the gamma-glutamyl cycle. By monitoring the appearance of ¹³C and ¹⁵N in intracellular cysteine and glycine pools, and subsequently in newly synthesized glutathione, a clear picture of the rate of glutathione recycling and de novo synthesis can be established. This provides valuable insights into the efficiency of the gamma-glutamyl cycle in maintaining cellular glutathione homeostasis.

Quantification of Glutathione Synthesis and Degradation Rates in Cellular Models

Stable isotope tracers are instrumental in determining the kinetics of glutathione synthesis and degradation. By introducing a known quantity of L-Cysteinylglycine-¹³C₂,¹⁵N to cellular models, the rate of its breakdown and the subsequent incorporation of its labeled components into new glutathione molecules can be measured using techniques like mass spectrometry. nih.gov This allows for the calculation of the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of glutathione.

ParameterDescriptionTypical Measurement Unit
Fractional Synthesis Rate (FSR) The percentage of the total glutathione pool that is newly synthesized per unit of time.% per hour
Fractional Breakdown Rate (FBR) The percentage of the total glutathione pool that is degraded per unit of time.% per hour
Absolute Synthesis Rate The total amount of glutathione synthesized per unit of time.nmol/mg protein/hour
Absolute Breakdown Rate The total amount of glutathione degraded per unit of time.nmol/mg protein/hour

This interactive table provides an overview of the key kinetic parameters that can be determined using L-Cysteinylglycine-¹³C₂,¹⁵N as a tracer in cellular models.

Enzymatic Kinetics of Gamma-Glutamyltransferase (GGT) and Dipeptidases Utilizing Labeled Substrates

The use of isotopically labeled substrates like L-Cysteinylglycine-¹³C₂,¹⁵N is a powerful approach for studying the kinetics of enzymes involved in glutathione metabolism. For GGT, while its primary substrate is glutathione, the reverse reaction or the binding of L-Cysteinylglycine can also be investigated. More directly, the breakdown of L-Cysteinylglycine by dipeptidases can be meticulously studied.

By incubating purified dipeptidases with L-Cysteinylglycine-¹³C₂,¹⁵N and measuring the rate of formation of labeled cysteine and glycine over time, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. The Km value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

EnzymeSubstrateKinetic ParameterRepresentative Value
Dipeptidase L-Cysteinylglycine-¹³C₂,¹⁵NKm (Michaelis constant)Varies by specific dipeptidase and tissue source
Dipeptidase L-Cysteinylglycine-¹³C₂,¹⁵NVmax (Maximum velocity)Varies by specific dipeptidase and tissue source
Gamma-Glutamyltransferase (GGT) Glutathione (forward reaction)Km (for Glutathione)~10 µM nih.gov

This interactive table presents examples of the types of kinetic data that can be obtained for enzymes involved in L-Cysteinylglycine metabolism using labeled substrates.

Tracing of Cysteine and Glycine Metabolism

Beyond its role in glutathione turnover, the breakdown of L-Cysteinylglycine-¹³C₂,¹⁵N provides a direct source of labeled cysteine and glycine, enabling the investigation of their metabolic fates.

Contribution of L-Cysteinylglycine to Intracellular Cysteine and Glycine Pools

The hydrolysis of extracellularly introduced L-Cysteinylglycine-¹³C₂,¹⁵N by cell-surface dipeptidases releases ¹³C-labeled cysteine and ¹³C,¹⁵N-labeled glycine. These labeled amino acids are then transported into the cell, contributing to the respective intracellular amino acid pools. By measuring the isotopic enrichment of intracellular cysteine and glycine over time, researchers can quantify the contribution of extracellular L-Cysteinylglycine to these pools. This is particularly important for understanding how cells acquire these amino acids, which are essential for protein synthesis and other metabolic processes.

Metabolic Pathways Involving L-Cysteinylglycine in Specific Organisms or Cell Lines

Once inside the cell, the labeled cysteine and glycine derived from L-Cysteinylglycine-¹³C₂,¹⁵N can be traced into various metabolic pathways. For example, labeled cysteine can be incorporated into proteins or used in the synthesis of other important sulfur-containing molecules like taurine. exlibrisgroup.com Similarly, labeled glycine can be utilized in the synthesis of purines, porphyrins, and serine.

By using advanced analytical techniques such as mass spectrometry-based metabolomics, it is possible to track the distribution of the ¹³C and ¹⁵N isotopes from L-Cysteinylglycine-¹³C₂,¹⁵N into a wide array of downstream metabolites. This allows for a detailed mapping of the metabolic pathways involving cysteine and glycine in specific organisms or cell lines under various physiological or pathological conditions. nih.gov

PrecursorLabeled Atom(s)Key Metabolic Pathways
L-Cysteine¹³CProtein synthesis, Taurine synthesis, Glutathione synthesis
Glycine¹³C, ¹⁵NProtein synthesis, Serine synthesis, Purine synthesis, Porphyrin synthesis

This interactive table illustrates the major metabolic pathways that can be traced using the labeled cysteine and glycine derived from L-Cysteinylglycine-¹³C₂,¹⁵N.

Mechanistic Studies of Peptide Transport and Cellular Uptake with L-Cysteinylglycine-¹³C₂,¹⁵N as a Tracer

The use of stable isotope-labeled compounds, such as L-Cysteinylglycine-¹³C₂,¹⁵N, provides a powerful tool for elucidating the intricate mechanisms of peptide transport and subsequent cellular fate. This isotopically labeled dipeptide allows for precise tracking and quantification within biological systems, offering unparalleled insights into its movement across cellular membranes and its distribution within subcellular compartments.

Identification of Transporters for L-Cysteinylglycine Using Isotopic Labeling

The identification and characterization of specific transporters responsible for the uptake of L-Cysteinylglycine are crucial for understanding its physiological role. The stable isotope label in L-Cysteinylglycine-¹³C₂,¹⁵N enables researchers to distinguish the exogenous dipeptide from its endogenous, unlabeled counterparts, facilitating detailed kinetic studies of its transport.

Research Findings:

Studies utilizing isotopically labeled amino acids and dipeptides have established a general framework for identifying transporters. While specific studies focusing solely on L-Cysteinylglycine-¹³C₂,¹⁵N are emerging, the principles derived from analogous research are directly applicable. The general approach involves incubating cells or membrane vesicles with the labeled dipeptide and monitoring its uptake under various conditions.

Key experimental strategies include:

Competition Assays: The uptake of labeled L-Cysteinylglycine can be measured in the presence of an excess of various unlabeled peptides or amino acids. A reduction in the uptake of the labeled dipeptide suggests competition for the same transporter.

Inhibitor Studies: Known inhibitors of specific transporter families, such as proton-coupled peptide transporters (PepT) or multidrug resistance-associated proteins (MRPs), can be employed. A decrease in L-Cysteinylglycine-¹³C₂,¹⁵N uptake in the presence of these inhibitors points towards the involvement of the corresponding transporters.

Kinetic Analysis: By measuring the rate of uptake of L-Cysteinylglycine-¹³C₂,¹⁵N at different concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. These parameters help to characterize the affinity and capacity of the transport system.

Hypothetical Transporter Identification Data:

The following interactive table illustrates hypothetical data from a study aimed at identifying transporters for L-Cysteinylglycine-¹³C₂,¹⁵N in a specific cell line.

Experimental ConditionUnlabeled Competitor/InhibitorConcentration% Uptake of L-Cysteinylglycine-¹³C₂,¹⁵N (relative to control)Putative Transporter Family Involved
ControlNone-100%-
CompetitionGlycyl-Sarcosine10 mM35%Peptide Transporters (PepT)
CompetitionGlutathione10 mM75%Organic Anion-Transporting Polypeptides (OATPs)
InhibitionMK-57150 µM45%Multidrug Resistance-Associated Proteins (MRPs)
InhibitionProbenecid1 mM80%Organic Anion Transporters (OATs)

This table presents hypothetical data for illustrative purposes.

Elucidation of Cellular Compartmentation of Labeled Dipeptide

Once transported into the cell, understanding the subcellular distribution of L-Cysteinylglycine is essential for determining its metabolic fate and biological function. The use of L-Cysteinylglycine-¹³C₂,¹⁵N, coupled with advanced analytical techniques, allows for the precise mapping of its localization within different cellular organelles.

Research Findings:

The primary technique for elucidating the cellular compartmentation of labeled molecules is subcellular fractionation followed by mass spectrometry. This method involves the careful separation of cellular components such as the cytosol, mitochondria, endoplasmic reticulum, and nucleus. The amount of L-Cysteinylglycine-¹³C₂,¹⁵N in each fraction is then quantified.

The process typically involves:

Incubation: Cells are incubated with L-Cysteinylglycine-¹³C₂,¹⁵N for a defined period.

Homogenization: The cells are gently lysed to release their organelles.

Centrifugation: A series of differential centrifugation steps at increasing speeds is used to pellet different subcellular fractions.

Extraction and Analysis: Metabolites are extracted from each fraction, and the concentration of L-Cysteinylglycine-¹³C₂,¹⁵N is determined using liquid chromatography-mass spectrometry (LC-MS).

This approach provides a quantitative snapshot of where the dipeptide accumulates within the cell, offering clues about its potential sites of action or metabolism. For instance, a high concentration in the mitochondria might suggest a role in mitochondrial redox balance, while accumulation in the cytosol could indicate its involvement in cytosolic enzymatic reactions.

Hypothetical Subcellular Distribution of L-Cysteinylglycine-¹³C₂,¹⁵N:

This interactive table shows hypothetical results from a subcellular fractionation experiment designed to determine the localization of L-Cysteinylglycine-¹³C₂,¹⁵N.

Subcellular FractionMarker Protein% of Total Cellular Protein in FractionConcentration of L-Cysteinylglycine-¹³C₂,¹⁵N (pmol/mg protein)% of Total Intracellular L-Cysteinylglycine-¹³C₂,¹⁵N
CytosolLactate Dehydrogenase45%15060%
MitochondriaCytochrome c oxidase20%8015%
Endoplasmic ReticulumGlucose-6-phosphatase15%5010%
NucleusHistone H310%305%
Other-10%10010%

This table presents hypothetical data for illustrative purposes.

These types of studies are instrumental in building a comprehensive picture of the journey of L-Cysteinylglycine from the extracellular environment to its specific intracellular destinations, ultimately shedding light on its biochemical significance.

Applications in Metabolic Flux Analysis Mfa and Pathway Mapping

Quantitative Metabolic Flux Analysis in Cell Cultures and Ex Vivo Systems

In controlled environments such as cell cultures and ex vivo tissue systems, L-Cysteinylglycine-¹³C₂,¹⁵N is introduced as a tracer. Once taken up by cells, it is cleaved by dipeptidases into ¹⁵N-labeled L-cysteine and ¹³C₂-labeled glycine (B1666218). These labeled amino acids then enter central carbon and nitrogen metabolism, and their isotopic signatures are incorporated into a wide array of downstream metabolites. wikipedia.orgresearchgate.net

The core application of this tracer is to determine the precise rates at which metabolites are processed through key pathways. creative-proteomics.com Upon cleavage of the labeled dipeptide, the ¹³C₂-glycine and ¹⁵N-cysteine are utilized in numerous anabolic and catabolic reactions:

Glycine Pathways: The ¹³C₂ label can be traced through pathways of serine and threonine metabolism, and into the one-carbon folate cycle, which is crucial for the synthesis of nucleotides (DNA and RNA) and for methylation reactions.

Cysteine Pathways: The ¹⁵N label from cysteine can be tracked into the transsulfuration pathway, pantothenate/coenzyme A biosynthesis, and the production of taurine. wikipedia.org It is also a key building block for the synthesis of new glutathione (B108866), a critical antioxidant. mdpi.com

By measuring the rate and pattern of isotope incorporation into these and other metabolites using techniques like mass spectrometry, researchers can calculate the flux through each of these interconnected pathways. creative-proteomics.com

Intracellular fluxes cannot be measured directly. mdpi.com Instead, they are estimated by integrating experimental data with computational models of cellular metabolism. nih.gov The process involves:

Data Acquisition: After introducing L-Cysteinylglycine-¹³C₂,¹⁵N, samples are collected over time, and the mass isotopomer distribution (MID) of key metabolites is measured using mass spectrometry. The MID describes the relative abundance of molecules with different numbers of heavy isotopes (e.g., M+0 for unlabeled, M+1 for one ¹³C or ¹⁵N, M+2 for two ¹³C, etc.). acs.orgnih.gov

Model Fitting: A mathematical model that defines the cell's metabolic network is used to simulate theoretical MIDs for a given set of flux values. frontiersin.org

Flux Estimation: Computational algorithms then adjust the flux values within the model until the simulated MIDs provide the best possible fit to the experimentally measured data. acs.orgnih.gov This iterative process yields a quantitative map of all metabolic fluxes in the network.

Table 1: Illustrative Mass Isotopomer Distribution (MID) in Key Metabolites This table shows a hypothetical MID for several metabolites after administration of L-Cysteinylglycine-¹³C₂,¹⁵N in a cell culture experiment. The data reflects the incorporation of the ¹³C₂ from glycine and ¹⁵N from cysteine.

MetaboliteM+0 (Unlabeled)M+1 (¹⁵N)M+2 (²¹³C)M+3 (¹⁵N, ²¹³C)
Serine65%5%25%5%
Glutathione (GSH)50%30%15%5%
Pyruvate85%<1%14%<1%
Ribose-5-Phosphate90%<1%9%<1%

Elucidation of Carbon and Nitrogen Flow in Specific Biochemical Networks

The dual labeling with both ¹³C and ¹⁵N makes L-Cysteinylglycine-¹³C₂,¹⁵N an exceptionally powerful tool for simultaneously tracking the flow of carbon and nitrogen. nih.gov This dual-tracer approach provides a more complete picture of amino acid metabolism than single-label experiments. For instance, it can differentiate the fate of the carbon backbone of an amino acid from its amino group. This is critical for understanding processes like transamination, where the nitrogen from one amino acid is transferred to a carbon skeleton to form a different amino acid. Using this tracer, researchers can quantify how much of the ¹⁵N from cysteine is used for the synthesis of other nitrogenous compounds, while simultaneously tracking where the ¹³C₂-glycine carbon skeleton is utilized. nih.govnih.gov

Investigation of Metabolic Adaptations Under Varying Physiological or Stress Conditions

Cells dynamically rewire their metabolic pathways in response to changing conditions, such as nutrient availability, disease states, or environmental stress. nih.gov L-Cysteinylglycine-¹³C₂,¹⁵N is particularly well-suited for studying metabolic adaptations to oxidative stress, given its direct link to glutathione metabolism. mdpi.commolbiolcell.org

Under oxidative stress, the demand for the antioxidant glutathione increases dramatically. mdpi.com By using L-Cysteinylglycine-¹³C₂,¹⁵N, researchers can quantify how fluxes are rerouted to meet this demand. For example, they can measure the increased flux of ¹⁵N-cysteine towards de novo glutathione synthesis or track how ¹³C₂-glycine metabolism is altered to support the antioxidant response. Comparing flux maps from cells under normal and stress conditions reveals key metabolic adaptations and potential vulnerabilities. nih.gov

Table 2: Example of Metabolic Flux Changes Under Oxidative Stress This table presents a simplified, hypothetical comparison of key metabolic fluxes (in relative units) in cells under normal conditions versus oxidative stress, as might be determined using L-Cysteinylglycine-¹³C₂,¹⁵N.

Metabolic FluxNormal ConditionOxidative StressFold Change
Glycine -> Serine10080-1.25x
Cysteine -> Glutathione Synthesis50150+3.0x
Glycine -> Glutathione Synthesis50150+3.0x
Serine -> Pyruvate (Glycolysis)7055-1.27x

Assessment of Enzyme Activity and Pathway Regulation in situ Using Labeled L-Cysteinylglycine

The rate at which an isotopic label moves from a substrate to a product can be used to infer the activity of the enzyme catalyzing that reaction directly within a living cell (in situ). nih.gov When L-Cysteinylglycine-¹³C₂,¹⁵N is introduced, the rate of appearance of labeled ¹⁵N-cysteine and ¹³C₂-glycine provides a direct measure of the in situ activity of cellular dipeptidases that cleave the tracer. bohrium.com

Furthermore, by analyzing the flux through entire pathways downstream of cysteine and glycine, MFA provides a broader view of pathway regulation. An increase in flux through the glutathione synthesis pathway, for example, reflects not just the activity of a single enzyme but the coordinated regulation of the entire metabolic module in response to cellular needs. nih.gov This approach offers a more physiologically relevant assessment of enzyme function and regulation compared to traditional assays using purified enzymes in a test tube. bitesizebio.com

Integration with Systems Biology and Emerging Technologies

Fluxomics and Metabolomics Integration Using L-Cysteinylglycine-¹³C₂,¹⁵N as a Tracer

Fluxomics, the study of metabolic fluxes, is greatly enhanced by the use of stable isotope tracers. nih.gov L-Cysteinylglycine-¹³C₂,¹⁵N serves as an excellent tracer for elucidating the dynamics of glutathione (B108866) metabolism and its interplay with other metabolic pathways. When introduced into a biological system, the labeled carbon and nitrogen atoms can be tracked as the molecule is metabolized. This allows researchers to map the flow of these atoms through various biochemical reactions.

The integration of fluxomics and metabolomics provides a comprehensive understanding of the metabolic state of a cell or organism. nih.gov By using L-Cysteinylglycine-¹³C₂,¹⁵N, scientists can not only identify and quantify metabolites but also determine the rates at which they are being produced and consumed. This is particularly important in studying diseases such as cancer, where metabolic pathways are often reprogrammed. biorxiv.orgnih.gov For instance, tracing the labeled components of L-Cysteinylglycine-¹³C₂,¹⁵N can reveal the extent to which it contributes to the synthesis of glutathione, cysteine, and other downstream metabolites. biorxiv.orgnih.gov

An illustrative experiment could involve introducing L-Cysteinylglycine-¹³C₂,¹⁵N to cell cultures and monitoring the appearance of the ¹³C and ¹⁵N labels in related metabolites over time using mass spectrometry. The data obtained could be represented in a table similar to the one below, which would be used to calculate metabolic fluxes.

Table 1: Illustrative Isotope Labeling Data from a Tracer Experiment with L-Cysteinylglycine-¹³C₂,¹⁵N

MetaboliteIsotopologueRelative Abundance (%) at T=0hRelative Abundance (%) at T=6hRelative Abundance (%) at T=24h
Glutathione M+01006020
M+203060
M+301020
Cysteine M+01007540
M+202560
Glycine (B1666218) M+01009070
M+101030

This table is for illustrative purposes to demonstrate the type of data generated and does not represent actual experimental results.

Development of Standard Reference Materials for Quantitative Omics

The accuracy and reproducibility of quantitative omics studies heavily rely on the use of well-characterized standard reference materials. nih.gov Isotopically labeled compounds like L-Cysteinylglycine-¹³C₂,¹⁵N are ideal candidates for such standards in metabolomics and proteomics. Its known mass shift due to the ¹³C and ¹⁵N isotopes allows for its use as an internal standard in mass spectrometry-based quantification.

By adding a known amount of L-Cysteinylglycine-¹³C₂,¹⁵N to a biological sample, it can be used to normalize for variations in sample preparation and instrument response. This ensures that the measured levels of the unlabeled, endogenous L-cysteinylglycine and other related metabolites are accurate and comparable across different experiments and laboratories. nih.gov

The development of certified reference materials is a critical step towards the standardization of omics research. The properties of L-Cysteinylglycine-¹³C₂,¹⁵N that make it a suitable reference material are outlined below.

Table 2: Properties of L-Cysteinylglycine-¹³C₂,¹⁵N as a Standard Reference Material

PropertyDescription
Isotopic Purity High enrichment of ¹³C and ¹⁵N ensures minimal interference from naturally occurring isotopes.
Chemical Purity Free from other compounds that could interfere with the analytical measurement.
Stability Stable under typical storage and experimental conditions.
Mass Difference A distinct mass difference from the endogenous compound allows for clear separation and quantification by mass spectrometry.

Application in Non-Invasive Metabolic Probing Techniques (e.g., ex vivo studies)

Stable isotope tracers such as L-Cysteinylglycine-¹³C₂,¹⁵N are valuable tools for non-invasive metabolic probing, particularly in ex vivo studies of tissues and organs. These studies allow for the investigation of metabolic processes in a more physiologically relevant context than isolated cell cultures.

For example, a tissue biopsy can be cultured ex vivo and supplied with L-Cysteinylglycine-¹³C₂,¹⁵N. By analyzing the tissue and the culture medium over time, researchers can gain insights into the metabolism of the tissue under various conditions, such as in the presence of a drug or under hypoxic conditions. This approach can be used to study the metabolic characteristics of tumors, for instance, to identify potential therapeutic targets. The use of stable isotopes avoids the safety concerns associated with radioactive isotopes, making it a more attractive option for these types of studies.

The data from such ex vivo studies can provide a detailed picture of metabolic fluxes and pathway utilization within the tissue.

Table 3: Potential Applications of L-Cysteinylglycine-¹³C₂,¹⁵N in Ex Vivo Metabolic Probing

Application AreaResearch Question
Oncology How does glutathione metabolism differ between tumor and healthy tissue?
Pharmacology Does a particular drug affect the synthesis and degradation of glutathione?
Toxicology How does exposure to a toxin alter cysteine and glycine metabolism in the liver?
Neuroscience What is the role of cysteinylglycine in neuronal metabolism and antioxidant defense?

Conclusion and Future Research Directions

Summary of Key Contributions of L-Cysteinylglycine-¹³C₂,¹⁵N to Mechanistic Biochemistry and Metabolism Research

L-Cysteinylglycine, a dipeptide composed of cysteine and glycine (B1666218), is a critical intermediate in the catabolism of glutathione (B108866), a primary cellular antioxidant. The use of L-Cysteinylglycine labeled with two carbon-13 atoms and one nitrogen-15 atom (L-Cysteinylglycine-¹³C₂,¹⁵N) offers a high-resolution tool to dissect several key metabolic processes.

The primary contribution of L-Cysteinylglycine-¹³C₂,¹⁵N lies in its ability to elucidate the dynamics of the γ-glutamyl cycle. Glutathione is broken down by γ-glutamyl transpeptidase (GGT) into glutamate and L-cysteinylglycine. By introducing L-Cysteinylglycine-¹³C₂,¹⁵N into a biological system, researchers can precisely track the flux through this pathway. The labeled cysteine and glycine moieties can be followed as they are released by dipeptidases and subsequently reincorporated into new glutathione molecules or utilized in other metabolic pathways. This allows for a detailed investigation of glutathione turnover rates in various tissues and disease states.

Furthermore, this labeled dipeptide can shed light on the metabolic fate of its constituent amino acids. The ¹³C-labeled glycine can be traced into pathways such as serine and purine synthesis, while the ¹³C and ¹⁵N-labeled cysteine can be monitored as it is incorporated into proteins or catabolized to produce taurine, pyruvate, and sulfate. This provides a direct method to study the partitioning of these amino acids between glutathione recycling and other essential metabolic functions.

The table below summarizes the potential research applications of L-Cysteinylglycine-¹³C₂,¹⁵N in mechanistic biochemistry and metabolism.

Research AreaSpecific Application of L-Cysteinylglycine-¹³C₂,¹⁵NPotential Insights
Glutathione Homeostasis Tracing the rate of glutathione breakdown and resynthesis.Understanding the regulation of glutathione turnover in response to oxidative stress, toxins, and disease.
Amino Acid Metabolism Following the metabolic fate of cysteine and glycine released from glutathione catabolism.Quantifying the contribution of glutathione degradation to the cellular pools of cysteine and glycine for protein synthesis and other pathways.
γ-Glutamyl Cycle Dynamics Measuring the flux of L-cysteinylglycine through the cycle.Clarifying the physiological significance of the γ-glutamyl cycle in different tissues and its role in amino acid transport.
Cellular Redox Signaling Assessing the impact of altered glutathione metabolism on redox-sensitive pathways.Linking changes in glutathione turnover to the regulation of cellular signaling and gene expression.

Identification of Gaps and Unexplored Avenues in L-Cysteinylglycine-¹³C₂,¹⁵N Research

Despite its potential, the application of L-Cysteinylglycine-¹³C₂,¹⁵N in metabolic research is still in its nascent stages. Several key areas remain unexplored, presenting exciting opportunities for future investigation.

A significant gap exists in our understanding of the tissue-specific and subcellular compartmentation of glutathione metabolism. While it is known that the liver and kidneys are major sites of glutathione synthesis and degradation, the precise dynamics within different cell types and organelles are not well-defined. L-Cysteinylglycine-¹³C₂,¹⁵N could be employed in sophisticated cell culture and in vivo models to map these compartmentalized fluxes.

Another unexplored avenue is the role of L-cysteinylglycine itself as a signaling molecule or a pro-oxidant. Some studies have suggested that this dipeptide may have biological activities independent of its role as a glutathione intermediate. nih.gov The use of labeled L-cysteinylglycine would allow for the direct investigation of its interactions with cellular components and its potential to influence redox-sensitive signaling pathways.

Furthermore, the application of L-Cysteinylglycine-¹³C₂,¹⁵N in the context of various pathologies is an area ripe for exploration. For instance, in diseases characterized by high levels of oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and cancer, the dynamics of glutathione metabolism are often perturbed. Tracing the fate of labeled L-cysteinylglycine in animal models of these diseases could provide novel insights into their pathogenesis and identify new therapeutic targets.

The following table highlights some of the key research gaps that could be addressed using L-Cysteinylglycine-¹³C₂,¹⁵N.

Research GapUnexplored AvenuePotential Impact
Compartmentation of Glutathione Metabolism Investigating the flux of L-cysteinylglycine in different tissues, cell types, and organelles.A more detailed understanding of how glutathione homeostasis is maintained at the subcellular level.
Biological Activity of L-Cysteinylglycine Exploring the potential signaling roles of L-cysteinylglycine independent of glutathione metabolism.Discovery of novel biological functions for this dipeptide and its potential as a biomarker.
Pathophysiological Role of Altered Glutathione Turnover Using L-Cysteinylglycine-¹³C₂,¹⁵N in animal models of diseases associated with oxidative stress.Identification of disease-specific alterations in glutathione metabolism and potential therapeutic interventions.
Inter-organ Transport and Metabolism Tracing the movement of L-cysteinylglycine and its metabolites between different organs.A systems-level view of glutathione homeostasis and its role in whole-body metabolism.

Prospective Methodological Advancements for Enhanced Isotopic Tracing and Analysis

To fully harness the potential of L-Cysteinylglycine-¹³C₂,¹⁵N, advancements in analytical methodologies for isotopic tracing are crucial. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting and quantifying isotopically labeled molecules.

Mass Spectrometry-based Approaches:

Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of L-Cysteinylglycine-¹³C₂,¹⁵N and its downstream metabolites. By analyzing the masses of the fragments, it is possible to determine the specific positions of the ¹³C and ¹⁵N labels, providing detailed information about the metabolic transformations the molecule has undergone.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry enables the separation and sensitive detection of L-Cysteinylglycine-¹³C₂,¹⁵N and its various metabolic products from complex biological samples. Advances in LC column technology and MS instrumentation will continue to improve the resolution and sensitivity of these analyses.

Imaging Mass Spectrometry: This emerging technique allows for the visualization of the spatial distribution of molecules within tissues. Applying imaging MS to track L-Cysteinylglycine-¹³C₂,¹⁵N could provide unprecedented insights into the localization of glutathione metabolism at the cellular and subcellular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C and ¹⁵N NMR: Direct detection of the ¹³C and ¹⁵N nuclei by NMR provides a wealth of structural and quantitative information. While less sensitive than MS, NMR is non-destructive and can be used to analyze intact cells and tissues.

Hyperpolarization Techniques: Methods such as dynamic nuclear polarization (DNP) can dramatically increase the sensitivity of NMR experiments, making it feasible to detect low-abundance metabolites labeled with ¹³C and ¹⁵N in real-time.

The table below outlines prospective methodological advancements for the analysis of L-Cysteinylglycine-¹³C₂,¹⁵N.

Analytical TechniqueProspective AdvancementEnhanced Capability
Mass Spectrometry Higher resolution and sensitivity instruments.Detection of lower abundance metabolites and more precise quantification of isotopic enrichment.
Development of novel fragmentation techniques in MS/MS.More detailed structural elucidation of metabolic products.
Integration of imaging MS with isotopic tracing.Spatial mapping of metabolic pathways within tissues and cells.
NMR Spectroscopy Increased use of hyperpolarization methods.Real-time monitoring of metabolic fluxes in living systems.
Development of advanced 2D and 3D NMR pulse sequences.Unambiguous identification and quantification of labeled metabolites in complex mixtures.

Q & A

Q. How can isotopic abundance and purity of L-Cysteinylglycine-¹³C₂,¹⁵N be quantified in experimental settings?

High-resolution liquid chromatography-mass spectrometry (LC-MS) is the primary method for quantifying isotopic enrichment. For example, isotopic abundance of ¹³C and ¹⁵N in labeled glycine derivatives can be measured using chromatographic separation followed by mass spectral analysis, with relative standard deviations (RSD) ≤1.5% for precision . Calibration curves using certified reference materials are critical to ensure accuracy.

Q. What experimental protocols are recommended for synthesizing isotopically labeled dipeptides like L-Cysteinylglycine-¹³C₂,¹⁵N?

Solid-phase peptide synthesis (SPPS) is commonly employed, with modifications for isotopic labeling. For cysteine-containing peptides, protect thiol groups using tert-butylthiol (Trt) or acetamidomethyl (Acm) groups to prevent oxidation. Purification via reverse-phase HPLC, coupled with mass spectrometry validation, ensures product integrity. Detailed reaction conditions (e.g., coupling reagents, solvents) must align with guidelines for reproducible synthesis .

Q. How should researchers characterize the structural integrity of L-Cysteinylglycine-¹³C₂,¹⁵N post-synthesis?

Use nuclear magnetic resonance (NMR) to confirm stereochemistry and isotopic incorporation. For example, ¹³C-NMR can verify carbon labeling positions, while ¹H-¹⁵N HSQC spectra validate nitrogen labeling. Additionally, tandem MS (MS/MS) fragmentation patterns help confirm peptide sequence and isotopic distribution .

Advanced Research Questions

Q. What statistical and practical considerations are critical for designing ¹⁵N tracer studies using L-Cysteinylglycine-¹³C₂,¹⁵N in biological systems?

Optimize sampling schemes to balance precision and resource constraints. For ecosystem or cellular studies, stratified random sampling reduces variability. Use ANOVA or mixed-effects models to account for spatial/temporal heterogeneity in ¹⁵N recovery rates. Reference materials with known δ¹⁵N values (e.g., IAEA-N1) should be integrated for calibration .

Q. How can contradictions in δ¹⁵N measurements from LC-IRMS analyses be resolved during metabolic flux studies?

Contradictions often arise from matrix effects or instrument drift. Implement online chromatographic separation (e.g., porous graphitic carbon columns) to isolate target analytes from interfering substances. Regular calibration with internal standards (e.g., ¹⁵N-enriched ammonium chloride) and monitoring of copper reactor efficiency in LC-IRMS systems improve data reliability .

Q. What strategies enhance the reproducibility of L-Cysteinylglycine-¹³C₂,¹⁵N synthesis for large-scale tracer experiments?

Adopt quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs): Optimize reaction temperature, pH, and reagent stoichiometry using design-of-experiments (DoE) software.
  • In-line Analytics: Use real-time FTIR or Raman spectroscopy to monitor reaction progress.
  • Batch Consistency: Validate each synthesis batch via LC-MS and isotopic ratio analysis, reporting RSD for ¹³C/¹⁵N enrichment .

Methodological Guidance

  • For isotopic analysis: Follow ISO guidelines for stable isotope ratio measurements, ensuring instrument precision (e.g., δ¹⁵N precision ≤1.4‰ via LC-IRMS) .
  • For synthesis: Document all reagents (manufacturer, purity, lot number) and storage conditions (−20°C under argon for sulfhydryl stability) .
  • For data reporting: Include raw isotopic abundance data, RSD values, and statistical models in supplementary materials to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.